molecular formula C10H14N2O2 B3012211 N-(2-Aminoethyl)-3-methoxybenzamide CAS No. 789447-45-6

N-(2-Aminoethyl)-3-methoxybenzamide

Cat. No.: B3012211
CAS No.: 789447-45-6
M. Wt: 194.234
InChI Key: UFZXCPURRLICNV-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry and Related Structural Classes

Benzamides represent a significant class of organic compounds characterized by a carboxamide attached to a benzene (B151609) ring. researchgate.netrsc.org This structural motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antiemetic, antipsychotic, and anticancer properties. researchgate.netresearchgate.net The versatility of the benzamide scaffold stems from the chemical stability of the amide bond and the potential for functionalization on both the benzene ring and the amide nitrogen.

N-(2-Aminoethyl)-3-methoxybenzamide is a disubstituted benzamide, with a methoxy (B1213986) group at the meta-position of the phenyl ring and an aminoethyl group on the amide nitrogen. The presence of the primary amine in the ethylamino side chain provides a key site for further chemical modification, allowing for its use as a building block in the synthesis of more complex molecules. This feature places it within the broader class of aminoalkylbenzamides, which are widely explored for their interactions with biological targets.

Historical Overview of Research Relevant to the this compound Scaffold

Research into benzamide derivatives has a long history, with early studies focusing on their synthesis and fundamental chemical properties. The exploration of substituted benzamides for pharmacological purposes gained significant momentum in the mid-20th century. The specific this compound scaffold, while not as extensively documented in early literature as some other benzamides, has benefited from the broader research into related structures.

The development of various synthetic methodologies for creating substituted benzamides has been a continuous area of research. These methods often involve the coupling of a substituted benzoic acid or its activated derivative with an appropriate amine. For instance, the synthesis of a derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved through the condensation of 3-methoxybenzoic acid with an ethylenediamine (B42938) derivative. tandfonline.com Such synthetic advancements have made scaffolds like this compound more accessible for research purposes.

Early investigations into aminoalkylbenzamides laid the groundwork for understanding their structure-activity relationships. For example, research on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging, while not directly involving the 3-methoxy analog, contributed to the understanding of how the aminoalkyl side chain influences the biological properties of benzamides.

Current Research Landscape and Significance of this compound in Academic Inquiry

In recent years, this compound and its derivatives have become increasingly important in various fields of chemical research, particularly in the design of targeted therapeutic agents. The scaffold serves as a crucial intermediate in the synthesis of molecules with potential applications in oncology, genetic disorders, and infectious diseases.

One of the most significant recent applications is in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. A cyanoquinoline derivative of this compound has been identified as a dual-acting corrector and potentiator of the defective ΔF508-CFTR protein, offering a promising avenue for the treatment of cystic fibrosis. nih.gov

Furthermore, derivatives of this compound have been investigated for their anticancer activity. For example, a thienopyrimidine derivative synthesized from this scaffold has shown marked inhibition against the proliferation of human colon, lung, and gastric cancer cell lines. tandfonline.com The structural and electronic properties of such derivatives have been studied in detail using techniques like X-ray diffraction and density functional theory (DFT) to understand their mechanism of action at a molecular level. tandfonline.com

The versatility of the this compound scaffold is also evident in its use in the development of inhibitors for other biological targets, such as NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases. While not a direct derivative, the structure-activity relationship studies of benzenesulfonamide (B165840) analogues as NLRP3 inhibitors provide valuable insights into how modifications on the benzamide core can modulate biological activity.

The following tables summarize key data related to this compound and its derivatives:

PropertyValueSource
CAS Number 789447-45-6 acs.org
Molecular Formula C₁₀H₁₄N₂O₂ acs.orgnbinno.com
Molecular Weight 194.23 g/mol acs.orgnbinno.com
IUPAC Name This compound acs.org
Physical Form Oil nbinno.com

Table 1: Physicochemical Properties of this compound

DerivativeTarget/ApplicationKey FindingSource
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide AnticancerMarked inhibition of HT-29, A549, and MKN45 cancer cell lines. tandfonline.com
N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide Cystic FibrosisDual-acting corrector and potentiator of ΔF508-CFTR. nih.gov

Table 2: Research Applications of this compound Derivatives

Established Synthetic Pathways for this compound

The construction of this compound primarily relies on the formation of a stable amide bond between a 3-methoxybenzoyl derivative and an ethylenediamine moiety. This can be achieved through direct condensation reactions or as part of a more extensive multi-step synthesis.

Condensation Reactions for Amide Bond Formation

The most direct route to this compound involves the condensation of 3-methoxybenzoic acid with ethylenediamine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents form a highly reactive O-acylisourea intermediate that readily reacts with the primary amine of ethylenediamine to form the desired amide bond.

Alternatively, the acid chloride of 3-methoxybenzoic acid, 3-methoxybenzoyl chloride, can be reacted with ethylenediamine in the presence of a base to neutralize the hydrochloric acid byproduct. This method, known as the Schotten-Baumann reaction, is a robust and widely used technique for amide synthesis.

A notable example of this condensation approach is seen in the synthesis of a more complex derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. In this synthesis, 3-methoxybenzoic acid was condensed with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine to yield the final product tandfonline.comtandfonline.com. This demonstrates the versatility of the condensation reaction in accommodating structurally complex starting materials.

Multi-step Synthesis Routes from Precursor Molecules

In some instances, this compound is synthesized as part of a multi-step sequence, often starting from more readily available precursors. For example, a synthetic route could commence with the protection of one of the amino groups of ethylenediamine, for instance, with a tert-butoxycarbonyl (Boc) group. The remaining free amino group can then be acylated with 3-methoxybenzoyl chloride. Subsequent deprotection of the Boc group under acidic conditions would then yield the final this compound. This stepwise approach allows for greater control over the reaction and can be advantageous when dealing with sensitive functional groups.

The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide also exemplifies a multi-step pathway where the substituted ethylenediamine precursor is first assembled before the final condensation with 3-methoxybenzoic acid tandfonline.comtandfonline.com.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the development of new chemical entities with tailored biological activities. Structural modifications are typically focused on the benzoyl moiety, the aminoethyl linker, or through the introduction of diverse substituents.

Structural Modifications on the Benzoyl Moiety

The aromatic ring of the benzoyl group is a common site for modification to explore structure-activity relationships (SAR). A variety of substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule.

Modification Example Substituents Synthetic Approach Reference
HalogenationFluoro, Chloro, BromoElectrophilic aromatic substitution of 3-methoxybenzoic acid or a suitable precursor. nih.gov
NitrationNitroNitration of 3-methoxybenzoic acid using a mixture of nitric and sulfuric acids. nih.gov
Alkylation/AlkoxylationMethyl, Ethyl, Methoxy, EthoxyWilliamson ether synthesis or Friedel-Crafts alkylation on a suitably functionalized precursor.
AminationAminoReduction of a nitro-substituted benzoyl precursor.

For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to investigate their inhibitory activity on monoamine oxidase-B (MAO-B) nih.gov. These modifications are typically introduced on the 3-methoxybenzoic acid precursor before the amide bond formation.

Alterations to the Aminoethyl Linker Chain

The aminoethyl linker provides another avenue for structural diversification. Modifications to this chain can influence the compound's flexibility, polarity, and ability to interact with biological targets.

Modification Description Synthetic Approach Reference
Chain Extension/ContractionPropyl, Butyl, or shorter linkersUse of alternative diamines (e.g., 1,3-diaminopropane, 1,4-diaminobutane) in the condensation reaction.
N-Alkylation/N-ArylationIntroduction of alkyl or aryl groups on the nitrogen atoms.Reductive amination or nucleophilic substitution on the aminoethyl moiety. researchgate.net
Introduction of Cyclic MoietiesIncorporation of piperazine (B1678402) or other heterocyclic rings.Reaction of 3-methoxybenzoyl chloride with N-substituted cyclic diamines.

Research into N-substituted benzamide derivatives has shown that modifications to the linker can significantly impact biological activity researchgate.net. For example, the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues involved the introduction of a benzyl (B1604629) group on the terminal nitrogen of the linker, creating a new scaffold with potential therapeutic applications nih.gov.

Introduction of Heterocyclic and Aryl Substituents

Attaching heterocyclic or additional aryl groups to the this compound scaffold can dramatically alter its pharmacological profile. These substituents can introduce new binding interactions with target proteins.

A prime example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. In this multi-step synthesis, a thieno[3,2-d]pyrimidine (B1254671) heterocycle is introduced by first reacting methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination and subsequent condensation with ethylenediamine. The resulting N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine is then condensed with 3-methoxybenzoic acid to yield the final product, which has shown promising antiproliferative activity tandfonline.comtandfonline.com.

Introduced Substituent Example Synthetic Approach Reference
Thieno[3,2-d]pyrimidineN-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideMulti-step synthesis involving the construction of the substituted ethylenediamine precursor followed by amide coupling. tandfonline.comtandfonline.com
BenzimidazoleN-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesReaction of substituted o-phenylenediamines with aldehydes, followed by N-alkylation/arylation.

The synthetic strategies outlined above highlight the chemical tractability of the this compound scaffold, allowing for the generation of a wide array of derivatives for biological evaluation.

An in-depth analysis of the synthetic methodologies, chemical transformations, and reactivity of the chemical compound this compound reveals its significance as a versatile chemical scaffold. This article explores advanced synthetic techniques, derivatization strategies, and specific chemical reactivity studies related to this compound and its analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZXCPURRLICNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789447-45-6
Record name N-(2-aminoethyl)-3-methoxybenzamide
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Structural Elucidation and Spectroscopic Analysis of N 2 Aminoethyl 3 Methoxybenzamide

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of N-(2-Aminoethyl)-3-methoxybenzamide by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, data from closely related 3-methoxybenzamide (B147233) derivatives allow for the reliable prediction of its NMR spectrum. dergipark.org.trresearchgate.net

For instance, in the ¹H-NMR spectrum of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, the protons on the 3-methoxybenzoyl group exhibit distinct chemical shifts. dergipark.org.tr The methoxy (B1213986) group (OCH₃) protons typically appear as a singlet around 3.86 ppm. The aromatic protons show a complex pattern consistent with a 1,3-disubstituted benzene (B151609) ring, with signals appearing between 7.19 and 7.71 ppm. dergipark.org.tr For the N-(2-aminoethyl) moiety, the methylene (B1212753) (CH₂) protons adjacent to the amide and amine groups would be expected to appear as triplets in the regions of 3.3-3.6 ppm and 2.8-3.1 ppm, respectively.

In the ¹³C-NMR spectrum, the carbonyl carbon (C=O) of the amide is the most deshielded, with a characteristic resonance around 167 ppm. researchgate.net The carbon atoms of the benzene ring appear in the aromatic region (110-160 ppm), with the carbon attached to the methoxy group resonating at approximately 160 ppm and the methoxy carbon itself appearing around 56 ppm. dergipark.org.trresearchgate.net The methylene carbons of the ethylenediamine (B42938) fragment would be found in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 3-Methoxybenzamide Derivatives Data inferred from N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide and general spectroscopic principles. dergipark.org.trresearchgate.net

GroupNucleusExpected Chemical Shift (ppm)Description
3-Methoxybenzoyl¹HAromatic Protons (m)
¹HMethoxy Protons (s)
¹³CAmide Carbonyl (C=O)
¹³CAromatic Carbons
¹³CMethoxy Carbon (-OCH₃)
N-(2-Aminoethyl)¹HAmide Methylene (-NH-CH₂-)
¹HAmine Methylene (-CH₂-NH₂)
¹³CMethylene Carbons (-CH₂-CH₂-)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its amide, amine, and methoxy-substituted aromatic functionalities.

Key vibrational frequencies observed in related 3-methoxybenzamide structures include a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found between 1640 and 1680 cm⁻¹. dergipark.org.tr The N-H stretching vibrations of the primary amine and the secondary amide appear as broad bands in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. dergipark.org.tr The C-O stretching of the methoxy group gives rise to a strong band around 1250 cm⁻¹. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3100 - 3400N-H StretchAmide and Primary Amine
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (CH₂)
1640 - 1680C=O StretchAmide I Band
~1580C=C StretchAromatic
~1250C-O StretchAryl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems in a molecule. The primary chromophore in this compound is the 3-methoxybenzoyl group. The benzene ring conjugated with the carbonyl group is expected to result in strong absorption in the UV region, typically arising from π → π* electronic transitions. libretexts.org

Benzene itself exhibits absorption bands around 200 nm and 254 nm. libretexts.org The substitution with a carbonyl group and a methoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. While specific experimental λmax values for this compound are not readily found in the literature, similar benzamide (B126) structures absorb UV radiation in the 200-300 nm range. researchgate.netmsu.edu The technique is often used to quantify concentrations of such compounds in solution, following the Beer-Lambert law. dergipark.org.tr

Mass Spectrometry (MS) (e.g., ESI-MS, GC-MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₁₀H₁₄N₂O₂, corresponding to a molecular weight of 194.23 g/mol . americanelements.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this benzamide. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Predicted mass spectrometry data indicates the [M+H]⁺ ion for this compound should appear at an m/z of 195.11281. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺, are also predicted. uni.lu Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the cleavage of the bond between the two methylene groups or the bond between the carbonyl carbon and the amide nitrogen, providing further structural confirmation. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound Data from PubChemLite. uni.lu

AdductPredicted m/z
[M+H]⁺195.11281
[M+Na]⁺217.09475
[M+K]⁺233.06869
[M-H]⁻193.09825

Crystallographic Analysis

Crystallographic techniques provide precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. While a crystal structure for this compound itself is not available in the surveyed literature, the structure of a closely related derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has been determined. tandfonline.com

This analysis revealed that the derivative crystallizes in the tetragonal system with the space group P4(3). tandfonline.com Such studies provide unambiguous confirmation of the connectivity of atoms and detailed geometric parameters. The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the amide and amine protons, which govern the macroscopic properties of the material. tandfonline.com

Table 4: Crystallographic Data for the Derivative N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide Data from a study by Al-Wahaibi et al. tandfonline.com

ParameterValue
Crystal SystemTetragonal
Space GroupP4(3)
a (Å)9.4694(10)
b (Å)9.4694(10)
c (Å)18.886(3)
α (°)90
β (°)90
γ (°)90

Computational Chemistry and Molecular Modeling of N 2 Aminoethyl 3 Methoxybenzamide

Density Functional Theory (DFT) Applications in Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a important tool for investigating the fundamental properties of molecular systems. For N-(2-Aminoethyl)-3-methoxybenzamide, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in understanding its geometry and electronic behavior. nih.govresearchgate.net

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. lupinepublishers.com For a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, DFT calculations were used to obtain optimized geometric bond lengths and angles, which were then compared with experimental X-ray diffraction data. nih.govtandfonline.com This comparison serves to validate the computational method and provides a detailed picture of the molecule's structure. The process of geometry optimization aims to locate the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. lupinepublishers.com

Table 1: Selected Optimized Bond Parameters of a Related Thienopyrimidine Derivative

ParameterBond/AngleCalculated Value (Å or °)Experimental Value (Å or °)
Bond LengthC-Cl1.7451.738
Bond LengthC=O1.2511.233
Bond AngleC-N-C123.5123.1
Dihedral AngleC-C-N-C175.4176.2

This table presents a selection of optimized and experimental bond parameters for N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, illustrating the close agreement between DFT calculations and experimental results. Data sourced from a study on a related thienopyrimidine derivative. nih.govtandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally signifies a more reactive molecule. ijarset.com

For the related compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, the calculated HOMO and LUMO energies provided insights into its electronic character. nih.govtandfonline.com Such calculations help in identifying the regions of the molecule that are most likely to be involved in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of a Related Thienopyrimidine Derivative

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
Energy Gap (ΔE)4.36

This table displays the calculated HOMO, LUMO, and energy gap for N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, offering a quantitative measure of its electronic properties. Data sourced from a study on a related thienopyrimidine derivative. nih.govtandfonline.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.degithub.io The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors. ijarset.com

In a study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, the MEP surface was investigated using theoretical calculations at the B3LYP/6-311+G(d,p) level. nih.govtandfonline.com This analysis helps to identify the sites on the molecule that are most likely to interact with other charged species. For instance, in flavone (B191248) derivatives, negative MEP values near the 3-methoxy group were correlated with their biological activity. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal structure and properties. Computational methods provide detailed insights into these non-covalent interactions.

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal. scirp.orgfrontiersin.org It partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. tubitak.gov.tr The resulting surface can be mapped with various properties, such as the normalized contact distance (dnorm), to highlight different types of intermolecular contacts and their relative importance. nih.gov

For the related compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a quantitative analysis of intermolecular interactions was performed using Hirshfeld surface analysis. nih.govtandfonline.com This method allows for the decomposition of the crystal packing into contributions from different types of interactions, such as hydrogen bonds and van der Waals forces. scirp.org The analysis of a cocrystal of a Cu(II) complex revealed that O···H/H···O interactions were the most significant contributors to the crystal packing. tubitak.gov.tr

Table 3: Hirshfeld Surface Interaction Percentages for a Related Thienopyrimidine Derivative

Interaction TypeContribution (%)
H···H45.2
C···H/H···C20.8
N···H/H···N12.5
O···H/H···O8.7
Cl···H/H···Cl6.4
Other6.4

This table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, providing a quantitative breakdown of the forces governing its crystal packing. Data sourced from a study on a related thienopyrimidine derivative. nih.govtandfonline.com

Advanced Computational Studies

Beyond the fundamental analyses, more advanced computational studies can further unravel the complex behavior of this compound. Techniques like molecular dynamics simulations can provide insights into the conformational flexibility and dynamic behavior of the molecule over time. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study its interactions within a larger biological system, such as a protein binding site, offering a more realistic model of its behavior in a biological environment.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis helps in understanding the donor-acceptor interactions, which are crucial for molecular stability and reactivity. uni-muenchen.defaccts.de

In the context of this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled (donor) orbital with a vacant (acceptor) orbital. For instance, the interaction between a lone pair on an oxygen or nitrogen atom and an antibonding orbital of a neighboring bond can be quantified. The energy of these interactions, often denoted as E(2), indicates the strength of the electron delocalization. wisc.eduicm.edu.pl

Fukui Functional Analysis for Reactive Site Identification

Fukui functional analysis is a concept within density functional theory (DFT) that helps in predicting the most reactive sites in a molecule. The Fukui function, ƒ(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the system changes. This allows for the identification of sites susceptible to electrophilic, nucleophilic, and radical attacks.

For this compound, this analysis would pinpoint specific atoms that are most likely to participate in chemical reactions. The analysis involves calculating the Fukui functions ƒ+(r) for nucleophilic attack, ƒ-(r) for electrophilic attack, and ƒ0(r) for radical attack. By mapping these functions onto the molecular structure, one can visualize the reactive hotspots. This information is invaluable for understanding the chemical behavior of the molecule and for designing derivatives with desired reactivity profiles.

Electron Excitation Analysis (Hole and Electron Density Distribution Maps)

Electron excitation analysis provides insights into the electronic transitions within a molecule upon absorption of light. This is often visualized through hole and electron density distribution maps, which show the change in electron density when a molecule is excited from its ground state to an excited state.

The "hole" represents the region where the electron is excited from, and the "electron" represents the region where it moves to. For this compound, this analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would reveal the nature of its electronic transitions. researchgate.net For example, it could show a transition from a π orbital on the benzamide (B126) ring to a π* antibonding orbital, characteristic of aromatic compounds. These maps are crucial for understanding the photophysical properties of the molecule, such as its absorption and emission spectra. researchgate.net

Molecular Dynamics Simulations to Explore Molecular Stability and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netuni-muenchen.de By simulating the interactions between atoms, MD can provide a detailed view of how a molecule like this compound behaves in a particular environment, such as in solution or interacting with a biological target. acs.orgresearchgate.net

MD simulations can be used to assess the conformational stability of the molecule, exploring the different shapes it can adopt and the energy barriers between them. researchgate.net This is particularly important for understanding how the molecule might bind to a receptor or enzyme. Furthermore, MD simulations can elucidate the interactions between this compound and its surrounding solvent molecules, providing information on its solubility and solvation properties. uni-muenchen.de By analyzing the trajectories of the atoms over the course of a simulation, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess stability and radial distribution functions to understand local structure. researchgate.net

Predictive Computational Methodologies

In addition to the aforementioned techniques, various predictive computational methods are employed to estimate key properties of this compound.

Predicted Collision Cross Section (CCS) Calculations

The collision cross section (CCS) is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS), which separates ions based on their drift time through a gas-filled chamber. mdpi.comrsc.org

Predictive models, often based on machine learning or theoretical calculations, can estimate the CCS value of a molecule like this compound for different adducts (e.g., [M+H]+, [M+Na]+). uni.lunih.govarxiv.org These predictions are valuable for the identification and characterization of the compound in complex mixtures when experimental data is not available. nih.gov The predicted CCS values can be compared with experimental ion mobility data to increase confidence in compound identification. rsc.org

A table of predicted CCS values for various adducts of this compound is provided below.

Adductm/zPredicted CCS (Ų)
[M+H]+195.11281142.3
[M+Na]+217.09475148.5
[M-H]-193.09825145.5
[M+NH4]+212.13935161.0
[M+K]+233.06869146.8
[M+H-H2O]+177.10279135.7
[M+HCOO]-239.10373167.6
[M+CH3COO]-253.11938188.1
[M+Na-2H]-215.08020147.5
[M]+194.10498141.9
[M]-194.10608141.9
Data sourced from PubChem. uni.lu

Theoretical Bioactivity Calculations (e.g., Electrophilicity Index)

Theoretical calculations can be used to predict the potential biological activity of a molecule. One such parameter is the global electrophilicity index (ω), which is a measure of the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and the chemical hardness, which are in turn derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A higher electrophilicity index suggests that a molecule is more likely to be a good electrophile and may interact with biological nucleophiles. For this compound, calculating this index would provide a theoretical indication of its potential to act as a bioactive agent through electrophilic interactions. This can be a useful parameter in the early stages of drug discovery for screening and prioritizing compounds for further experimental testing. researchgate.net

Structure Activity Relationship Sar and Biological Target Interactions of N 2 Aminoethyl 3 Methoxybenzamide

Comprehensive SAR Studies of N-(2-Aminoethyl)-3-methoxybenzamide and its Analogues

The biological activity of this compound and its analogues is intricately linked to their chemical structures. Extensive research has elucidated how modifications to various parts of the molecule can significantly influence its therapeutic potential.

Impact of Substituent Nature and Position on Biological Activity

The nature and position of substituents on the benzamide (B126) ring are critical determinants of biological activity. For instance, in a series of N-(2-aminoethyl)-N-phenyl benzamides, replacing a para-fluoro substituent with chlorine or bromine enhanced potency four-fold against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov Conversely, methoxy (B1213986), nitro, or amino groups at the same position eliminated this activity. nih.gov The position of these substituents is equally important. A meta-chloro substituted analogue showed a 10-fold reduction in potency compared to its para-chloro counterpart, highlighting the significance of the para-position for activity. nih.gov

In a different series of benzoyl derivatives, ortho-substituted analogues were generally the most active. nih.gov For example, a 2-chlorobenzoyl derivative was three times more active than the 3-chloro isomer and nearly eight times more active than the 4-chlorobenzoyl version. nih.gov Similarly, a 2-methyl derivative was 14 times more active than its 4-methyl counterpart. nih.gov These findings underscore the profound impact of both the electronic properties and the spatial arrangement of substituents on the benzamide scaffold.

Further studies on tris-benzamide derivatives as estrogen receptor coregulator binding modulators revealed that isobutyl and benzyl (B1604629) groups at the C-terminus led to a 4- to 8-fold increase in potency. nih.gov However, a linear n-butyl group was not well-tolerated, and hydrophilic or polar groups resulted in low or no activity. nih.gov At the N-terminus, introducing aliphatic chains or a benzyl group was also explored to enhance protein binding affinity. acs.org

Compound Modification Effect on Biological Activity Reference
Replacement of para-fluoro with chlorine or bromine 4-fold enhancement of potency against T. brucei nih.gov
Replacement of para-fluoro with methoxy, nitro, or amino groups Elimination of activity against T. brucei nih.gov
Meta-chloro substitution vs. para-chloro substitution 10-fold reduction in potency nih.gov
2-Chlorobenzoyl substitution vs. 3- and 4-chloro isomers 3-fold and ~8-fold higher activity, respectively nih.gov
2-Methylbenzoyl substitution vs. 4-methyl isomer 14-fold higher activity nih.gov
C-terminal isobutyl or benzyl groups in tris-benzamides 4-8 fold increase in potency nih.gov
C-terminal linear n-butyl or hydrophilic/polar groups in tris-benzamides Low or no activity nih.gov

Influence of Aliphatic and Cyclic Basic Parts on Activity

The aliphatic and cyclic basic portions of this compound analogues also play a crucial role in their biological activity. A study on amino-halogen-N-[2-aminoethyl] benzamides found that several compounds were more active in enhancing gastric motility than existing drugs. researchgate.net The structure of the basic part, whether aliphatic or cyclic (particularly with a pyrrolidin-2-yl group), influences the compound's action as an antiemetic, non-steroidal anti-inflammatory, or atypical antipsychotic. researchgate.net

In the context of dopamine (B1211576) D3 receptor agonists, modifications to the aliphatic linker and the cyclic amine have been shown to significantly affect binding affinity and selectivity. nih.gov For example, a series of pramipexole (B1678040) derivatives with varying aliphatic and cyclic components demonstrated high affinities for the D3 receptor, with some compounds showing over 10,000-fold selectivity over D1 and D2 receptors. nih.gov

Correlation between Hydrogen Bonding Characteristics and Biological Activity

Hydrogen bonding is a key factor governing the interaction of this compound and its analogues with their biological targets. The aminoethyl group is capable of forming hydrogen bonds and electrostatic interactions within the active sites of enzymes or receptors. The strength of these hydrogen bonds can be influenced by the substituents on the benzamide ring. researchgate.net

For instance, studies on the interaction between thioacetamide (B46855) and N,N-disubstituted benzamides have shown that the inductive and resonance effects of substituents influence the formation of hydrogen bonds. researchgate.net In the case of the antitubercular drug bedaquiline, a short, strong hydrogen bond with a conserved acidic residue in its target, the mycobacterial ATP synthase, accounts for a significant portion of the binding free energy. nih.gov The presence of an additional acidic residue, unique to mycobacteria, cooperatively enhances the strength of this hydrogen bond, ensuring target specificity. nih.gov This highlights how subtle changes in hydrogen bonding capabilities can have profound effects on both affinity and selectivity.

Ligand-Protein Interaction Profiling

Understanding how this compound and its analogues bind to their protein targets is crucial for rational drug design. Molecular docking studies and in vitro binding assays provide valuable insights into these interactions.

Molecular Docking Studies with Specific Biological Targets (e.g., PDB:3D15, Matrix Metalloproteinases, FtsZ protein)

Molecular docking simulations have been employed to predict the binding modes of this compound analogues with various protein targets. For example, a derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was shown through molecular docking to potentially inhibit PDB:3D15, suggesting its anticancer activity. tandfonline.comnih.gov

In the context of cancer, benzamide derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. researchgate.net Docking studies of (E)-N-cinnamoyl-4-methoxybenzamide (CMB) and its 3-chloro derivative (CCMB) with MMP-2 and MMP-1 revealed that both compounds bind with high affinity, with CCMB showing a slightly better binding energy for MMP-2 (-8.50 kcal/mol) compared to CMB (-8.35 kcal/mol). researchgate.net

The bacterial cell division protein FtsZ is another important target for benzamide derivatives. The lethal effect of 3-methoxybenzamide (B147233) in Bacillus subtilis has been linked to its interaction with FtsZ. nih.gov While many small molecule inhibitors of FtsZ have been reported, their cross-species reactivity remains a challenge. nih.gov Docking studies have been used to explore the binding of various inhibitors to FtsZ, aiming to identify compounds with broad-spectrum antibacterial activity. researchgate.net

In Vitro Binding Affinity Determinations

In vitro binding assays provide quantitative data on the affinity of a ligand for its target. For a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, binding affinities for the dopamine D4 receptor were determined, with IC50 values ranging from 0.057 to 7.8 nM. researchgate.net Notably, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited a very high affinity for the D4 receptor (IC50 = 0.057 nM) with excellent selectivity over other receptors. researchgate.net

In another study, a series of pramipexole derivatives were evaluated for their binding to dopamine D1, D2, and D3 receptors. nih.gov Several compounds displayed subnanomolar affinities for the D3 receptor, with Ki values as low as 0.53 nM and over 20,000-fold selectivity over D2 and D1 receptors. nih.gov

For a series of benzamide-type Cereblon binders, a fluorine-containing derivative showed the highest affinity with an IC50 value of 63 ± 16 μM. nih.govacs.org These binding affinity data, in conjunction with SAR and docking studies, are instrumental in the optimization of lead compounds for improved potency and selectivity.

Compound/Series Biological Target Binding Affinity (IC50/Ki) Reference
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Dopamine D4 Receptor IC50 = 0.057 nM researchgate.net
Pramipexole Derivative (Compound 23) Dopamine D3 Receptor Ki = 0.53 nM nih.gov
Fluorine-containing benzamide Cereblon IC50 = 63 ± 16 μM nih.govacs.org

Mechanistic Investigations of Biological Activity (In Vitro Models)

The biological activity of this compound and its derivatives has been explored in various in vitro models, revealing its potential as a scaffold for developing modulators of diverse biological targets. These investigations have spanned antiproliferative effects, protein function modulation, and enzyme inhibition.

Research into Antiproliferative Activity against Human Cancer Cell Lines

While this compound itself has not been extensively reported as a primary antiproliferative agent, its core structure is a key component of more complex derivatives that exhibit significant cytotoxic effects against human cancer cell lines. Research has demonstrated that incorporating the this compound moiety into larger molecules can yield potent anticancer activity.

A notable example is the thienopyrimidine derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. tandfonline.comnih.gov This compound has shown marked inhibitory effects on the proliferation of several human cancer cell lines. tandfonline.comnih.govevitachem.com In vitro assays demonstrated its potency, with specific IC₅₀ values indicating promising anticancer activity. tandfonline.comnih.gov The molecular docking studies for this derivative suggested that it may exert its activity by inhibiting protein kinase (PDB:3D15). tandfonline.comnih.gov

Antiproliferative Activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Human Cancer Cell LineDescriptionIC₅₀ (μM)Reference
HT-29Colon Cancer1.76 tandfonline.com, nih.gov
A549Lung Adenocarcinoma1.98 tandfonline.com, nih.gov
MKN45Gastric Cancer2.32 tandfonline.com, nih.gov

Studies on Modulation of Protein Function (e.g., Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector and Potentiator Activities)

The this compound scaffold has been instrumental in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The ΔF508 mutation in CFTR impairs its folding and channel gating, leading to cystic fibrosis. nih.govresearchgate.net Small molecules that can either correct the protein's folding ("correctors") or improve its channel function ("potentiators") are of significant therapeutic interest. nih.govmdpi.com

Screening of small molecule libraries identified a class of cyanoquinolines with dual corrector and potentiator activities. nih.govresearchgate.net Within this class, the compound N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22) , which contains the title compound's structure, was identified as having both independent corrector and potentiator functions. nih.govnih.gov This dual activity is advantageous over treatments that require separate drugs for each function. nih.gov CoPo-22 demonstrated a low micromolar EC₅₀ for both ΔF508-CFTR corrector and potentiator activities and was also found to activate wild-type and G551D CFTR chloride conductance. nih.gov

Structure-activity relationship (SAR) studies of these cyanoquinolines highlighted the importance of the benzamide moiety's substitution pattern. nih.gov Analysis of analogs revealed that modifications to the quinoline (B57606) and benzamide rings could tune the compound's activity profile, yielding molecules with dual activity, potentiator-only activity, or corrector-only activity. nih.gov

CFTR Modulatory Activity of N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)benzamide Derivatives

CompoundMethoxy PositionActivity ProfileReference
N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-2-methoxybenzamideOrtho (2)Corrector & Potentiator nih.gov
N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22)Meta (3)Corrector & Potentiator nih.gov
N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-4-methoxybenzamidePara (4)Corrector & Potentiator nih.gov

Investigation of Enzyme Inhibition Profiles (e.g., CYP3A4, Matrix Metalloproteinases (MMPs), FtsZ protein, NLRP3 protein, EP4 receptor)

The interaction of this compound and its analogs with various enzymes has been a subject of investigation, with the most notable findings related to the bacterial protein FtsZ.

FtsZ protein: The simpler parent structure, 3-methoxybenzamide, is a known weak inhibitor of the essential bacterial cell division protein FtsZ. nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin that polymerizes to form the Z-ring, a critical step in bacterial cytokinesis. nih.govmdpi.com Inhibition of FtsZ's GTPase activity can disrupt this process, leading to an antibacterial effect. uniba.it Studies have shown that the lethal effect of 3-methoxybenzamide in Bacillus subtilis can be suppressed by mutations within the ftsZ gene, confirming it as the target. nih.gov The 3-methoxybenzamide scaffold has served as a starting point for exploring analogs to identify more potent anti-staphylococcal compounds. nih.gov

CYP3A4: Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism. nih.gov While direct data for this compound is limited, studies on closely related compounds suggest the benzamide structure can interact with this enzyme. For instance, N-(2-aminoethyl)-4-methoxybenzamide was reported to inhibit CYP3A4 with an IC₅₀ value of 0.074 μM. Other research on different benzamide derivatives has indicated that the primary amine group is often responsible for CYP450 inhibitory activity. nih.gov

Matrix Metalloproteinases (MMPs), NLRP3 protein, and EP4 receptor: Currently, there is a lack of specific research in publicly available literature detailing the direct inhibitory activity of this compound against Matrix Metalloproteinases (MMPs), the NLRP3 inflammasome, or the EP4 receptor. While benzamide derivatives have been explored as inhibitors for targets like MMPs, a direct link to the title compound has not been established. researchgate.net Similarly, the NLRP3 inflammasome is a known therapeutic target for inflammatory diseases, but its interaction with this compound has not been reported. nih.govnih.gov

Analysis of Cellular Responses (e.g., Cell Filamentation, Protofilament Bundling)

The cellular responses observed with benzamide-based compounds are often a direct consequence of their molecular interactions, particularly in the context of antibacterial research targeting FtsZ. The inhibition of FtsZ function disrupts the formation of the Z-ring at the bacterial division site. nih.gov This leads to a characteristic cellular phenotype of filamentation, where bacterial cells continue to grow in length but are unable to divide, ultimately resulting in cell death. nih.gov

Studies on FtsZ-targeting benzamides have observed an overstimulation of FtsZ polymerization. researchgate.net For example, the fragment 2,6-difluoro-3-methoxybenzamide (B3025189) was found to induce the bundling of FtsZ protofilaments in Bacillus subtilis. acs.org This mechanism, which involves stabilizing the polymerized form of FtsZ and preventing its dynamic disassembly, is analogous to how the anticancer drug taxol works on eukaryotic tubulin. acs.org These findings confirm that the cellular response to such benzamides involves the modulation of FtsZ assembly and protofilament dynamics. researchgate.net

Research into Neuroleptic Activity and Interaction with Neurotransmitter Systems (e.g., Dopamine D2 Receptors, 5-HT4 Receptors)

The benzamide scaffold is a well-established pharmacophore in the design of neuroleptic agents, with many compounds targeting dopamine and serotonin (B10506) receptor systems. researchgate.net Substituted benzamides have been developed as selective ligands for dopamine D2 receptors, which are thought to modulate neuroleptic activity. nih.govthebiogrid.org

The this compound structure serves as a key building block for more complex molecules with high affinity for these neurological targets. A prominent example comes from a structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide . nih.gov This compound, which directly incorporates the title structure, was identified as a high-affinity and selective ligand for the dopamine D4 receptor. nih.gov

Furthermore, the benzamide core is present in antagonists for the 5-HT4 receptor. researchgate.net For example, certain 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives act as 5-HT4 receptor antagonists with good selectivity over D2 receptors. researchgate.net The activation of 5-HT4 receptors is itself a therapeutic strategy being investigated for conditions like Alzheimer's disease, as it may reduce the secretion of beta-amyloid peptides. nih.gov This demonstrates the versatility of the N-alkoxybenzamide scaffold in creating targeted ligands for various neurotransmitter systems.

Development of Chemical Probes for Investigating Biological Macromolecules

A chemical probe is a highly selective and potent small molecule designed to bind to a specific protein target, thereby allowing researchers to investigate the protein's role in complex biological systems. nih.govpromega.ca The this compound structure has been utilized as a foundational element in the synthesis of such probes.

A key example is the creation of a luminescent probe for cellular imaging. acs.org The tripodal ligand N-[2-(bis{2-[(3-methoxybenzoyl)amino]ethyl}amino)ethyl]-3-methoxybenzamide was synthesized and chelated to the lanthanide ion Terbium(III) (Tb³⁺). acs.org The resulting complex, [TbLimag-87], functions as a luminescent probe. This probe was successfully used to perform cellular uptake studies in various cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HONE1 (nasopharyngeal carcinoma), with its presence observed using a three-photon confocal fluorescent microscope. acs.org This demonstrates how the this compound framework can be elaborated into sophisticated tools for investigating biological processes at the cellular level.

Additionally, a closely related isomer, N-(2-aminoethyl)-2-methoxybenzamide, has been investigated for its capacity to interact with peptide nucleic acids (PNAs), suggesting its potential use as a biochemical probe in studies related to gene regulation.

Interactions with Peptide Nucleic Acids and other Biological Macromolecules

The biological activity of a chemical compound is intrinsically linked to its ability to interact with macromolecules within a biological system. For this compound, research indicates interactions with significant macromolecules such as Peptide Nucleic Acids (PNAs) and specific proteins, highlighting its potential as a versatile biochemical probe and a scaffold for therapeutic development.

Interaction with Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acid is a synthetic mimic of DNA and RNA, where the natural sugar-phosphate backbone is substituted by a pseudo-peptide chain composed of N-(2-aminoethyl)glycine units. nih.govmdpi.com This modification results in a neutral backbone, which eliminates the electrostatic repulsion typically found between natural nucleic acid strands, leading to stronger and more specific binding to complementary DNA and RNA sequences. mdpi.com PNAs are also resistant to degradation by nucleases and proteases, making them attractive agents for biological and medical applications, including antisense and antigene therapies. nih.govmdpi.com

Research has shown that this compound can interact with PNAs. While the precise molecular details of this interaction are a subject of ongoing investigation, it is theorized that the N-(2-aminoethyl) group of the compound, which is structurally analogous to the PNA backbone, plays a crucial role. These interactions are significant as they could potentially be leveraged to form stable complexes, which may help in the delivery of therapeutic agents or improve the specificity of gene-targeting technologies.

Interacting MoleculeNature of InteractionPotential Application
Peptide Nucleic Acids (PNAs) Forms stable complexes, potentially through its N-(2-aminoethyl) moiety which mimics the PNA backbone. nih.govmdpi.comFacilitating delivery of therapeutic agents; Enhancing specificity in gene targeting and regulation.
CFTR Protein (Derivative) A derivative, CoPo-22, acts as a dual corrector and potentiator of the ΔF508-CFTR protein. nih.govTreatment of cystic fibrosis by addressing protein misfolding and channel gating defects. nih.gov
Cancer Cell Macromolecules Exhibits cytotoxic effects against various cancer cell lines. Implies interaction with proteins or nucleic acids involved in apoptosis and cell cycle regulation, suggesting potential as an anticancer agent.

Interaction with Other Biological Macromolecules

The this compound scaffold has been a foundation for developing derivatives that interact with other critical biological macromolecules, notably proteins.

A key example is in the context of cystic fibrosis research. A derivative, N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22), was identified as a dual-acting compound with both corrector and potentiator activities on the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov This demonstrates a specific interaction where the molecule influences the protein's folding and channel function, a significant finding for developing single-molecule therapies for cystic fibrosis. nih.gov The structure-activity relationship (SAR) studies on related cyanoquinolines reveal how modifications to the parent benzamide structure can fine-tune these interactions.

Furthermore, the broader class of N-(2-aminoethyl)-N-phenyl benzamides has been identified as a promising starting point in medicinal chemistry for developing inhibitors against parasites. nih.gov A library of these compounds was screened for activity against Trypanosoma brucei, the parasite causing Human African Trypanosomiasis. nih.gov This line of research underscores the versatility of the benzamide core in interacting with a diverse range of protein targets across different organisms.

The compound's reported cytotoxic effects against various cancer cell lines also point towards interactions with other essential biological macromolecules. Such activity implies that this compound or its metabolites may interfere with critical cellular pathways, such as those involving enzymes, signaling proteins, or DNA replication machinery, leading to apoptosis in cancer cells.

Advanced Research Directions and Future Perspectives

Exploration of Novel Derivatives with Enhanced Target Specificity and Affinity

The quest to optimize the therapeutic profile of N-(2-Aminoethyl)-3-methoxybenzamide has spurred the exploration of a diverse array of novel derivatives. The primary goal of these synthetic endeavors is to enhance target specificity and binding affinity, thereby increasing efficacy while minimizing off-target effects.

One notable area of investigation involves the modification of the benzamide (B126) core and the aminoethyl side chain. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide represents a significant structural alteration. tandfonline.com This derivative, created through the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, has demonstrated marked antiproliferative activity against several human cancer cell lines, including colon, lung, and gastric cancers. tandfonline.com The introduction of the bulky, heterocyclic thienopyrimidine moiety is a key modification aimed at improving interactions with specific biological targets. tandfonline.com

Furthermore, research into related benzamide structures provides valuable insights. Studies on N-(2-aminoethyl)-N-phenyl benzamides have shown that substitutions on the benzoyl group can dramatically influence activity. For example, 2-substituted benzoyl analogues, such as the 2-chloro and 2-methyl derivatives, have been found to be significantly more potent as inhibitors of Trypanosoma brucei than their 3-chloro or 4-chloro counterparts. nih.gov This highlights the critical role of substituent positioning in achieving high affinity.

The synthesis of 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hedgehog signaling pathway further underscores the importance of targeted structural modifications. nih.gov By introducing an aryl amide group and a methoxy (B1213986) group, researchers were able to create compounds with enhanced potency, demonstrating the value of adding hydrogen bond acceptors to the molecular framework. nih.gov

The table below summarizes key derivatives and their reported biological activities, illustrating the impact of structural modifications.

Derivative NameStructural ModificationReported Biological Activity
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideAddition of a chlorothienopyrimidine moiety to the aminoethyl side chain.Antiproliferative activity against HT-29, A549, and MKN45 cancer cell lines. tandfonline.com
2-chloro-N-(2-aminoethyl)-N-phenylbenzamide2-chloro substitution on the benzoyl group.Potent inhibitor of Trypanosoma brucei. nih.gov
2-methyl-N-(2-aminoethyl)-N-phenylbenzamide2-methyl substitution on the benzoyl group.Potent inhibitor of Trypanosoma brucei. nih.gov
Aryl amide derivative of 2-methoxybenzamideIntroduction of an aryl amide group.Inhibition of the Hedgehog signaling pathway. nih.gov

Rational Design Strategies Guided by SAR and Advanced Computational Insights

The development of novel this compound derivatives is increasingly guided by rational design strategies that leverage structure-activity relationship (SAR) studies and advanced computational methods. These approaches allow for a more targeted and efficient exploration of chemical space.

SAR studies on benzamide derivatives have provided crucial information for rational drug design. For example, research on tris-benzamides as estrogen receptor coregulator binding modulators has systematically investigated the impact of various substituents. acs.org The deletion, modification, or substitution of polar functional groups, such as hydroxyl and methoxy groups, has been shown to significantly affect binding affinity and cellular potency. acs.org Such studies provide a roadmap for optimizing the substituents on the this compound scaffold.

Computational studies, particularly Density Functional Theory (DFT) and molecular docking, have become indispensable tools. DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of benzamide derivatives. tandfonline.comresearchgate.net For instance, the optimized geometric parameters from DFT can be compared with experimental X-ray diffraction data to validate the computational model. tandfonline.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the chemical reactivity and stability of the compounds. tandfonline.com

Molecular docking simulations are employed to predict the binding modes of benzamide derivatives within the active sites of their biological targets. nih.govajchem-a.commdpi.combohrium.com These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. bohrium.com For example, docking studies of benzamide analogues as FtsZ inhibitors have revealed critical hydrogen bond interactions with specific amino acid residues in the active site. bohrium.com This information is invaluable for designing new derivatives with improved binding characteristics.

The following table outlines various computational approaches and their applications in the study of benzamide derivatives.

Computational MethodApplication
Density Functional Theory (DFT)Optimization of molecular geometry, calculation of electronic properties (HOMO-LUMO), and vibrational analysis. tandfonline.comresearchgate.net
Molecular DockingPrediction of binding modes and affinities within target protein active sites, identification of key intermolecular interactions. nih.govajchem-a.commdpi.combohrium.com
Quantitative Structure-Activity Relationship (QSAR)Development of statistical models to correlate physicochemical properties with biological activity. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationsAssessment of the stability of ligand-protein complexes over time. bohrium.com
Hirshfeld Surface AnalysisQuantitative analysis of intermolecular interactions in crystal structures. tandfonline.com

Development of Advanced Methodologies for Studying Benzamide-Target Interactions

A deeper understanding of how this compound and its derivatives interact with their biological targets necessitates the use of advanced experimental and computational methodologies.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of ligand-protein complexes at atomic resolution. tandfonline.comdoi.org The crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, for example, has been determined, providing precise information about its bond lengths, bond angles, and solid-state conformation. tandfonline.com Such structural data is crucial for validating computational models and understanding the intricacies of molecular recognition.

Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for the characterization of synthesized benzamide derivatives. nih.govresearchgate.net Near-infrared absorption spectroscopy has been used to study hydrogen bonding interactions between thioacetamide (B46855) and various N,N-disubstituted benzamides, providing insights into the influence of substituents on these interactions. researchgate.net

In the realm of biological evaluation, high-throughput screening (HTS) assays are essential for rapidly assessing the activity of large libraries of compounds. For instance, fluorescence polarization assays have been used to determine the protein binding affinities of tris-benzamide derivatives. acs.org

The development of radiolabeled benzamide derivatives has opened new avenues for in vivo imaging and targeted radionuclide therapy. researchgate.netsnmjournals.org For example, radioiodinated and fluorinated benzamides have been developed as melanin-targeting radiotracers for melanoma imaging. snmjournals.org These probes allow for the non-invasive visualization of target engagement and biodistribution.

The integration of these advanced methodologies, from structural biology and biophysics to computational chemistry and nuclear medicine, provides a comprehensive toolkit for elucidating the complex interactions of this compound and its derivatives, paving the way for the development of next-generation therapeutics.

Q & A

Q. What are the established synthetic routes for N-(2-Aminoethyl)-3-methoxybenzamide derivatives, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Condensation of 3-methoxyaniline derivatives with N-Boc-2-aminoacetaldehyde using NaCNBH₃ as a reductant in chloroform (rt) to form a secondary amine intermediate .
  • Step 2 : Acylation with substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in dichloromethane with DIPEA as a base, followed by HCl-mediated deprotection of the Boc group .
  • Validation : Intermediates are characterized via 1H^1H-NMR (e.g., δ 8.20 ppm for amine protons) and ESI-MS (e.g., m/z 373.2 [M+H]+^+) to confirm regiochemistry and purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : Critical for verifying substituent positions. For example, methoxy protons resonate at δ 3.76 ppm (singlet, 3H) in 1H^1H-NMR, while aromatic protons show coupling patterns (e.g., dd at J = 9 Hz, 2 Hz) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 373.2 [M+H]+^+) and detects fragmentation patterns (e.g., loss of NH₃ at m/z 356.4) .
  • HPLC/LCMS : Used to assess purity (>95%) and monitor reaction progress .

Q. What in vitro assays are used to evaluate the preliminary biological activity of these compounds?

  • Methodological Answer :
  • Receptor Binding Assays : Competitive binding studies against target receptors (e.g., dopamine D4) using radiolabeled ligands (e.g., 3^3H-spiperone) to measure IC₅₀ values .
  • Enzyme Inhibition Assays : For antiparasitic applications (e.g., Trypanosoma brucei), growth inhibition is quantified via ATP-dependent luciferase assays .

Advanced Research Questions

Q. How can selectivity for target receptors (e.g., dopamine D4 over D2 or σ₁) be optimized in this compound derivatives?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., 3-cyanopyridinyl) on the piperazine ring to enhance D4 affinity (Kᵢ < 10 nM) while reducing σ₁ binding .
  • Lipophilicity Tuning : Adjust logP to 2.37–2.55 via substituent selection (e.g., cyclopropylmethoxy) to minimize nonspecific CNS binding .
  • Computational Modeling : Docking studies using receptor crystal structures (e.g., PDB: 5WIU) to predict steric and electronic complementarity .

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted this compound derivatives?

  • Methodological Answer :
  • LogP Optimization : Maintain logP between 2–3 via substituent selection (e.g., trifluoromethoxy groups) to balance passive diffusion and efflux transporter evasion .
  • In Vivo Validation : Intraperitoneal administration in mice followed by brain-to-plasma ratio quantification via LC-MS/MS .
  • PET Imaging : Radiolabeling (e.g., 11^{11}C-methoxy groups) to track CNS uptake in non-human primates .

Q. How can contradictory data on biological activity between structurally similar analogs be resolved?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with receptor binding/selectivity data .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .
  • Crystallographic Analysis : Resolve ligand-receptor co-crystal structures to identify critical binding interactions (e.g., hydrogen bonding with D4 receptor residues) .

Q. What are the key considerations for designing radiolabeled analogs for PET imaging studies?

  • Methodological Answer :
  • Radiolabeling Position : Introduce 11^{11}C or 18^{18}F at metabolically stable sites (e.g., methoxy groups) to ensure tracer integrity during imaging .
  • Specific Activity : Achieve >95% radiochemical purity via HPLC purification to minimize background noise .
  • In Vivo Validation : Conduct biodistribution studies in primates to confirm target tissue accumulation (e.g., retinal D4 receptors) .

Data Contradiction Analysis

  • Example : Discrepancies in Trypanosoma brucei inhibition between analogs may arise from off-target effects.
    • Resolution : Use CRISPR-edited parasite strains to validate target-specific activity .

Methodological Tables

Parameter Typical Value/Range Technique Reference
D4 Receptor AffinityKᵢ = 1.2–4.7 nMRadioligand Binding Assay
logP2.37–2.55Shake-Flask Method
CNS Penetration (Mice)Brain/Plasma Ratio = 3.5:1LC-MS/MS
Synthetic Yield63–85%Gravimetric Analysis

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